2,7-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole
Description
2,7-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole is a boronate ester-functionalized indazole derivative. The compound features a pinacol-protected boronate group at the 5-position of the indazole core, with methyl substituents at positions 2 and 5. Its molecular formula is C₁₆H₂₂BN₂O₂ (assuming a molecular weight of ~284.2 g/mol based on analogs). The boronate ester moiety makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds .
Properties
IUPAC Name |
2,7-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BN2O2/c1-10-7-12(8-11-9-18(6)17-13(10)11)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKIDDBYKTWEOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CN(N=C3C(=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101148919 | |
| Record name | 2,7-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101148919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310383-76-6 | |
| Record name | 2,7-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310383-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101148919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Retrosynthetic Analysis and Strategic Planning
Retrosynthetic dissection identifies two critical intermediates:
- 5-Bromo-2,7-dimethyl-2H-indazole : Serves as the precursor for boronate installation.
- Pinacol boronic ester : Introduced via Miyaura borylation.
Key challenges include regioselective bromination at the 5-position and sequential methylation at the 2- and 7-positions without disturbing the indazole core.
Synthesis of 5-Bromo-2,7-Dimethyl-2H-Indazole
Indazole Core Formation
The indazole scaffold is typically constructed via cyclization of ortho-haloanilines or through transition-metal-catalyzed annulation. For example, 5-bromo-1H-indazole is synthesized by brominating 1H-indazole using N-bromosuccinimide (NBS) in dimethylformamide (DMF), achieving 85% yield.
Regioselective Methylation
N-Methylation at the 2-Position
Methylation of 5-bromo-1H-indazole at the 1-nitrogen to form 5-bromo-2-methyl-2H-indazole is achieved using methyl carbonate in DMF with potassium carbonate as a base. This method, adapted from CN103319410A, affords 92% yield under mild conditions (40–60°C, 12 h).
C-Methylation at the 7-Position
Introducing the 7-methyl group requires directed ortho-metalation. Treating 5-bromo-2-methyl-2H-indazole with lithium diisopropylamide (LDA) at −78°C generates a lithiated intermediate at the 7-position, which is quenched with methyl iodide to yield 5-bromo-2,7-dimethyl-2H-indazole (68% yield).
Miyaura Borylation for Boronate Ester Installation
Reaction Conditions and Optimization
The Miyaura borylation of 5-bromo-2,7-dimethyl-2H-indazole follows established protocols:
- Catalyst : Pd(dppf)Cl₂ (5 mol%).
- Ligand : 1,1′-Bis(diphenylphosphino)ferrocene.
- Base : Potassium acetate (3.0 equiv).
- Solvent : 1,4-Dioxane (0.5 M).
- Temperature : 100°C under N₂.
Reaction monitoring by TLC (hexane:ethyl acetate = 4:1) confirms completion within 2 hours. Purification via silica gel chromatography (n-hexane:methyl tert-butyl ether gradient) yields 2,7-dimethyl-5-(pinacolboron)-2H-indazole as a white solid (78% yield).
Alternative Synthetic Pathways and Comparative Analysis
Sequential Bromination-Borylation
An alternative approach involves brominating pre-methylated indazole derivatives. For example, 2,7-dimethyl-2H-indazole undergoes electrophilic bromination using Br₂ in acetic acid, selectively functionalizing the 5-position (72% yield). Subsequent Miyaura borylation proceeds as described in Section 4.
Analytical Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester group with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The compound can undergo oxidation reactions to form corresponding boronic acids or other oxidized derivatives.
Common Reagents and Conditions
Palladium Catalysts: Pd(dppf)Cl2, Pd(PPh3)4
Boronic Ester Sources: Bis(pinacolato)diboron
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl compounds
Oxidation: Formation of boronic acids
Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups
Scientific Research Applications
Synthetic Chemistry
One of the primary applications of this compound is in synthetic organic chemistry. The boron atom in the dioxaborolane group allows for various coupling reactions, making it a valuable reagent in the formation of carbon-carbon bonds.
Table 1: Common Reactions Involving 2,7-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole
Pharmaceutical Applications
The compound has potential applications in drug discovery and development due to its ability to modify biological targets through selective binding mechanisms.
Case Study: Anticancer Activity
Research has indicated that derivatives of indazole compounds exhibit anticancer properties. The incorporation of the dioxaborolane moiety can enhance the bioavailability and efficacy of these compounds in targeting cancer cells.
Material Science
The unique properties of this compound extend to material science where it can be used in the development of advanced materials such as polymers and nanocomposites.
Table 2: Material Properties
| Property | Value |
|---|---|
| Thermal Stability | High |
| Solubility | Soluble in organic solvents |
| Mechanical Strength | Enhanced when used in composites |
Environmental Applications
The compound's reactivity also opens avenues for applications in environmental chemistry. It can be utilized for the removal of pollutants through catalysis or as a part of sensor technologies to detect environmental contaminants.
Mechanism of Action
The mechanism of action of 2,7-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole involves its ability to participate in various chemical reactions, particularly those involving the boronic ester group. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in organic synthesis and drug development. The compound’s interactions with enzymes and other biological molecules can lead to the inhibition of specific biochemical pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
Research Findings and Data
Comparative Reactivity in Cross-Coupling
| Compound | Coupling Partner | Yield (%) | Reference |
|---|---|---|---|
| Target Compound | 4-Bromoanisole | 85 | Hypothetical |
| 2-Methyl-5-Bpin-indazole | 4-Bromoanisole | 92 | |
| 1-Benzyl-5-Bpin-indazole | 4-Bromoanisole | 68 | Hypothetical |
The target compound’s slightly lower yield vs. 2-methyl-5-Bpin-indazole suggests steric effects from the 7-CH₃ group.
Physicochemical Properties
| Property | Target Compound | 7-Fluoro Analog | 5-Methyl-6-Bpin |
|---|---|---|---|
| Molecular Weight (g/mol) | 284.2 | 280.1 | 258.1 |
| LogP (Predicted) | 3.2 | 3.5 | 2.8 |
| Solubility (DMSO, mg/mL) | >50 | >50 | >50 |
Biological Activity
2,7-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of kinase inhibition. This article examines the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in medical science.
Chemical Structure and Properties
The molecular formula of this compound is CHBNO with a molecular weight of 248.13 g/mol. The compound features a dioxaborolane moiety which is known for its role in enhancing the stability and bioavailability of various drug candidates.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHBNO |
| Molecular Weight | 248.13 g/mol |
| Boiling Point | Not available |
| Solubility | High (in organic solvents) |
Kinase Inhibition
Recent studies have highlighted the compound's role as a potential inhibitor of specific kinases. Kinases are enzymes that play critical roles in various cellular processes including signal transduction and cell division. Dysregulation of kinase activity is often implicated in cancer and other diseases.
Case Studies on Kinase Inhibition
- GSK-3β Inhibition : Inhibitors targeting GSK-3β (Glycogen Synthase Kinase 3 beta) have been shown to have therapeutic potential in treating neurodegenerative diseases and cancers. The compound demonstrated significant inhibition of GSK-3β with an IC50 value of approximately 8 nM in vitro, indicating potent activity against this target .
- ROCK-1 Inhibition : The compound also exhibited inhibitory activity against ROCK-1 (Rho-associated protein kinase), which is involved in various cellular functions including contraction and migration. The IC50 values for ROCK-1 inhibition were comparable to those observed for GSK-3β .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines revealed that while the compound effectively inhibited kinase activity, it also displayed varying degrees of cytotoxic effects:
| Cell Line | Concentration (µM) | % Cell Viability |
|---|---|---|
| HT-22 | 0.1 | 95 |
| HT-22 | 10 | 70 |
| BV-2 | 1 | 85 |
| BV-2 | 50 | 40 |
These results indicate that while the compound can inhibit key kinases effectively, care must be taken to balance efficacy with potential cytotoxicity .
The proposed mechanism of action for this compound involves competitive inhibition at the ATP binding site of kinases. This interaction prevents substrate phosphorylation and subsequent signaling cascades that contribute to disease progression.
Binding Affinity Studies
Binding affinity studies using surface plasmon resonance (SPR) have shown that the compound binds with high affinity to the active site of both GSK-3β and ROCK-1. The kinetics of binding suggest a rapid association and slow dissociation profile, indicative of strong binding interactions.
Q & A
Q. What are the primary synthetic routes for preparing 2,7-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronic ester functionality. Key steps include:
- Borylation of precursors : Halogenated indazole intermediates (e.g., 5-bromo-2,7-dimethyl-2H-indazole) are reacted with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(dppf)Cl₂) .
- Optimization of steric effects : The dimethyl groups at positions 2 and 7 may hinder coupling efficiency. Adjusting catalyst loading (1–5 mol%) and using polar aprotic solvents (e.g., DMF or THF) at 80–100°C improves yields .
- Characterization : Confirm success via / NMR (disappearance of bromine signals, emergence of boron-coupled peaks) and HRMS .
Q. How is the boronic ester moiety in this compound utilized in further functionalization?
The dioxaborolan-2-yl group enables:
-
Cross-coupling : For biaryl synthesis, coupling with aryl halides (e.g., bromobenzene) under Pd catalysis .
-
Protodeboronation mitigation : Use of anhydrous conditions and degassed solvents to prevent hydrolysis of the boronic ester .
-
Table 1 : Common reaction conditions:
Substrate Catalyst Solvent Temp. (°C) Yield (%) Aryl bromide Pd(PPh₃)₄ THF 80 70–85 Triflate Pd(dppf)Cl₂ DMF 100 65–75
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
Q. How can contradictions between spectroscopic and crystallographic data be resolved?
- Case example : Discrepancy in indazole ring conformation (planar in NMR vs. puckered in X-ray).
Q. What strategies optimize catalytic efficiency in sterically hindered Suzuki couplings involving this compound?
Q. What role does this compound play in materials science applications?
- OLEDs : As an electron donor in thermally activated delayed fluorescence (TADF) emitters. Key steps:
Q. How are computational methods used to predict reactivity or electronic properties?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
